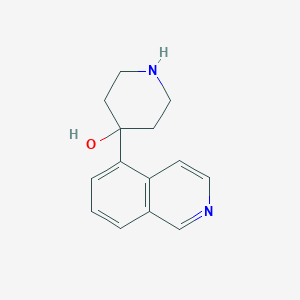
3-(Bromomethyl)-2,2,4-trimethylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2,2,4-trimethylhexane is an organic compound with the molecular formula C10H21Br It is a brominated alkane, characterized by the presence of a bromomethyl group attached to a highly branched hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,2,4-trimethylhexane typically involves the bromination of 2,2,4-trimethylhexane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds as follows:
2,2,4-Trimethylhexane+NBS→this compound+Succinimide
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and heat transfer. The use of bromine in the presence of a catalyst such as iron bromide can also be employed to facilitate the bromination reaction.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2,2,4-trimethylhexane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under strong base conditions, the compound can undergo elimination to form alkenes.
Oxidation: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Formation of alkenes such as 2,2,4-trimethylhex-3-ene.
Oxidation: Formation of 3-(hydroxymethyl)-2,2,4-trimethylhexane or 3-(carboxymethyl)-2,2,4-trimethylhexane.
Applications De Recherche Scientifique
3-(Bromomethyl)-2,2,4-trimethylhexane is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2,2,4-trimethylhexane involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. This reactivity is exploited in various synthetic pathways to introduce functional groups into organic molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: Similar in reactivity due to the presence of a bromomethyl group, but differs in having an aromatic ring.
1-Bromo-3-methylbutane: Another brominated alkane with a simpler structure and less steric hindrance.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group attached to a cyclic ether, used in different synthetic applications.
Uniqueness
3-(Bromomethyl)-2,2,4-trimethylhexane is unique due to its highly branched structure, which can influence its reactivity and the steric effects in chemical reactions. This branching can make it a valuable intermediate in the synthesis of complex molecules where steric hindrance plays a crucial role.
Propriétés
Formule moléculaire |
C10H21Br |
|---|---|
Poids moléculaire |
221.18 g/mol |
Nom IUPAC |
3-(bromomethyl)-2,2,4-trimethylhexane |
InChI |
InChI=1S/C10H21Br/c1-6-8(2)9(7-11)10(3,4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
LCVHJZCYTGXSEL-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(CBr)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
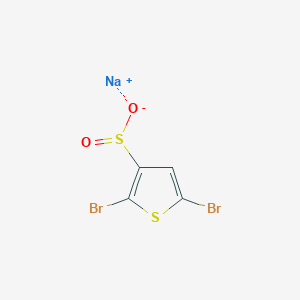
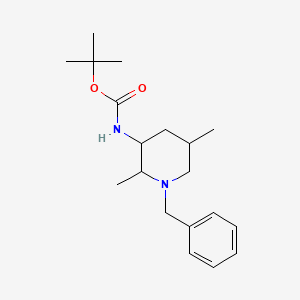
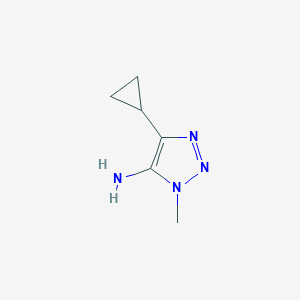
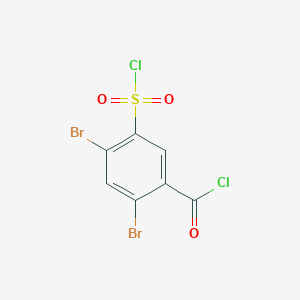
![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)

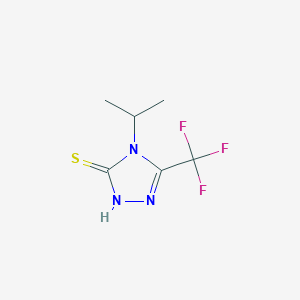
![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)
